molecular formula C9H16FNO B13914346 [1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol

[1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol

Cat. No.: B13914346
M. Wt: 173.23 g/mol
InChI Key: QJQCVYXQIGSXLS-MRVPVSSYSA-N
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Description

[1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol: is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorinated pyrrolidine ring attached to a cyclopropylmethanol moiety, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol typically involves the following steps:

    Formation of the Fluoropyrrolidine Ring: This step involves the fluorination of a pyrrolidine precursor under controlled conditions.

    Attachment of the Cyclopropylmethanol Group: The fluoropyrrolidine intermediate is then reacted with a cyclopropylmethanol derivative, often using a coupling reagent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the design of novel bioactive compounds.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its pharmacological properties and interactions with biological targets.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of [1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring can enhance binding affinity and selectivity, while the cyclopropylmethanol group can modulate the compound’s overall activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Uniqueness:

  • The presence of a fluorinated pyrrolidine ring distinguishes [1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol from other similar compounds, potentially enhancing its binding properties and biological activity.
  • The cyclopropylmethanol moiety adds to the compound’s structural diversity, offering unique reactivity and interaction profiles.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique characteristics

Properties

Molecular Formula

C9H16FNO

Molecular Weight

173.23 g/mol

IUPAC Name

[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol

InChI

InChI=1S/C9H16FNO/c10-8-1-4-11(5-8)6-9(7-12)2-3-9/h8,12H,1-7H2/t8-/m1/s1

InChI Key

QJQCVYXQIGSXLS-MRVPVSSYSA-N

Isomeric SMILES

C1CN(C[C@@H]1F)CC2(CC2)CO

Canonical SMILES

C1CN(CC1F)CC2(CC2)CO

Origin of Product

United States

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